1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone
Description
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopropylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(9-12-5-6-12)18-8-7-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNLSVSDWZLBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing benzo[d]imidazole and pyrrolidine structures. The benzo[d]imidazole moiety is known for its role in inhibiting tumor growth and has been associated with various mechanisms of action against cancer cells, including apoptosis induction and inhibition of tubulin polymerization .
Case Studies:
- Study on Apoptosis Induction: Research demonstrated that derivatives of benzo[d]imidazole can effectively induce apoptosis in cancer cell lines, suggesting that 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone may exhibit similar properties .
- Tubulin Polymerization Inhibition: Compounds with similar structures have shown promise in disrupting microtubule dynamics, which is crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound's structural features indicate potential antimicrobial properties. The presence of halogen and methoxy substituents on the phenyl ring has been linked to enhanced antibacterial activity against various bacterial strains .
Case Studies:
- Antibacterial Screening: Similar compounds have been evaluated for their effectiveness against multi-drug resistant bacteria, revealing promising results that warrant further investigation into the specific activity of this compound against different pathogens .
Kinase Inhibition
The benzo[d]imidazole scaffold is recognized as a pharmacophore for kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and neurodegenerative disorders. The potential of this compound to inhibit specific kinases could lead to significant therapeutic applications .
Research Insights:
- Computational Predictions: Computational methods have been employed to predict the biological activity of similar compounds, suggesting that this compound may interact with key enzymes involved in disease processes .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods that allow for functionalization, enhancing its reactivity and selectivity in biological systems. This adaptability is crucial for tailoring compounds to specific therapeutic targets.
Synthesis Techniques:
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related benzimidazole derivatives, focusing on key substituents, heterocyclic systems, and biological activities.
Key Observations
Heterocyclic Modifications :
- Replacement of pyrrolidine with piperidine (as in Domperidone) introduces a larger ring, altering steric and electronic properties, which correlates with prokinetic activity .
- Substitution with oxadiazole or triazole rings enhances anti-inflammatory and antimicrobial activities, likely due to improved hydrogen-bonding capacity and metabolic resistance .
Substituent Effects: The cyclopropylethanone group in the target compound may increase lipophilicity compared to polar substituents like the hydroxyphenyl group in 1-(1H-benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one . Thioether linkages (e.g., in oxadiazole derivatives) improve anti-inflammatory efficacy by modulating redox interactions .
Biological Activity: Domperidone’s piperidine and benzimidazolone structure enables dopamine D2 receptor antagonism, distinct from the target compound’s pyrrolidine-cyclopropylethanone system . Triazole- and oxadiazole-bearing analogs demonstrate how auxiliary heterocycles direct activity toward specific targets (e.g., antimicrobial vs. anti-inflammatory) .
Biological Activity
The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.32 g/mol. The structure includes a benzo[d]imidazole moiety, a pyrrolidine ring, and a cyclopropyl group attached to an ethanone functional group. This unique configuration suggests diverse interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzo[d]imidazole derivatives. The compound's structural components are linked to significant inhibition of tumor growth:
- Mechanism of Action : The benzo[d]imidazole scaffold is known for its role in inhibiting various kinases involved in cancer progression. Compounds with this scaffold often exhibit high potency against multiple cancer cell lines.
- Case Study : In a study evaluating similar benzimidazole derivatives, compounds showed IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines, indicating strong antiproliferative effects comparable to doxorubicin .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 1.2 | Cancer Cell Line 1 |
| Compound B | 2.4 | Cancer Cell Line 2 |
| Doxorubicin | 1.5 | Positive Control |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively investigated:
- Antibacterial Properties : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Research Findings : A study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against S. typhi, outperforming standard antibiotics like ampicillin and ciprofloxacin .
| Bacterial Strain | MIC (µg/ml) | Standard Drug MIC (µg/ml) |
|---|---|---|
| S. typhi | 12.5 | Ampicillin: 100 |
| E. coli | 25 | Ciprofloxacin: 25 |
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- Functional Groups : The presence of the benzo[d]imidazole and pyrrolidine rings enhances interaction with biological targets.
- Computational Predictions : Using computational methods like PASS (Prediction of Activity Spectra for Substances), researchers can predict the compound's potential therapeutic effects based on its structure.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation : The pyrrolidine ring is constructed via cyclization reactions, such as the Knorr pyrrole synthesis or reductive amination of γ-keto acids.
Benzimidazole Attachment : A nucleophilic substitution or coupling reaction introduces the benzimidazole moiety. For example, reacting 1H-benzimidazole with a halogenated pyrrolidine intermediate under basic conditions (e.g., K₂CO₃ in dioxane at reflux) .
Cyclopropylethanone Functionalization : The cyclopropyl group is introduced via alkylation or Grignard reactions, followed by oxidation to the ketone.
Key Considerations : Catalysts (e.g., Pd for cross-couplings), solvent polarity, and temperature control are critical for regioselectivity and yield optimization .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the pyrrolidine, benzimidazole, and cyclopropylethanone groups. Key signals include:
- Benzimidazole protons : ~7.2–8.5 ppm (aromatic region).
- Pyrrolidine protons : 2.5–4.0 ppm (N-CH₂ and ring protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₉H₂₀N₃O).
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents .
Basic: What in vitro biological assays are used for preliminary evaluation of this compound?
Methodological Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against E. coli (Gram-negative) and B. subtilis (Gram-positive), with ciprofloxacin as a positive control .
- Anti-inflammatory Testing : Carrageenan-induced rat paw edema model, measuring inhibition of edema volume (%) at 1–3 hours post-administration .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with varying cyclopropane substituents?
Methodological Answer:
-
Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent, catalyst loading). For example:
Variable Range Tested Optimal Condition Temperature 60–120°C 80°C Catalyst (Pd(PPh₃)₄) 1–5 mol% 3 mol% Solvent DMF, THF, Dioxane DMF -
Continuous Flow Reactors : Enhance scalability and purity by minimizing side reactions .
Advanced: How should contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering in pyrrolidine) causing signal broadening.
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational isomers .
- 2D NMR Techniques : HSQC and NOESY correlations map proton-carbon connectivity and spatial proximity between substituents .
Advanced: What strategies are used to elucidate the mechanism of action in antimicrobial studies?
Methodological Answer:
- Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase or β-lactamase) using AutoDock Vina.
- Resistance Studies : Compare MIC values against wild-type vs. efflux-pump-deficient strains to assess penetration efficiency.
- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in bacteria post-treatment to identify disrupted pathways .
Advanced: How is structure-activity relationship (SAR) analysis conducted for cyclopropane-modified derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the cyclopropane.
- Data Correlation : Plot logP vs. IC₅₀ to assess hydrophobicity-activity relationships.
- Crystallographic Overlays : Compare X-ray structures of active/inactive derivatives to identify critical binding motifs .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protonation states.
- Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by minor structural changes.
- Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4 buffer) to minimize confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
